molecular formula C38H35N5O6 B14079029 5'-O-Dmt-n6-bz-ppa

5'-O-Dmt-n6-bz-ppa

Cat. No.: B14079029
M. Wt: 657.7 g/mol
InChI Key: QGBFOKZYPZGNLX-UHFFFAOYSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine, commonly referred to as 5’-O-Dmt-n6-bz-ppa, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and a benzoyl group at the N6 position of the adenine base. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dmt-n6-bz-ppa typically involves the protection of the 5’ hydroxyl group of 2’-deoxyadenosine with a dimethoxytrityl (DMT) group. This is followed by the protection of the N6 amino group with a benzoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and pyridine, and reagents like dimethoxytrityl chloride and benzoyl chloride .

Industrial Production Methods

Industrial production of 5’-O-Dmt-n6-bz-ppa involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in oligonucleotide synthesis. The production process includes rigorous purification steps such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5’-O-Dmt-n6-bz-ppa undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and substitution reagents like acetic anhydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various protected and deprotected nucleosides, which are used in the synthesis of oligonucleotides and other nucleic acid derivatives .

Scientific Research Applications

5’-O-Dmt-n6-bz-ppa is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 5’-O-Dmt-n6-bz-ppa involves its incorporation into oligonucleotides during synthesis. The DMT group serves as a protective group for the 5’ hydroxyl group, preventing unwanted reactions during synthesis. The benzoyl group protects the N6 amino group of adenine, ensuring the stability and integrity of the nucleoside. These protective groups are removed after synthesis to yield the final oligonucleotide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Dmt-n6-bz-ppa is unique due to the presence of both the DMT and benzoyl protective groups, which enhance its stability and functionality in oligonucleotide synthesis. This dual protection makes it particularly valuable in the synthesis of complex nucleic acid structures .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBFOKZYPZGNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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